2-(2-甲氧基苯甲酰基)恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

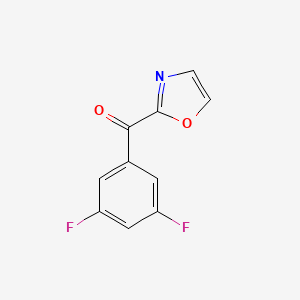

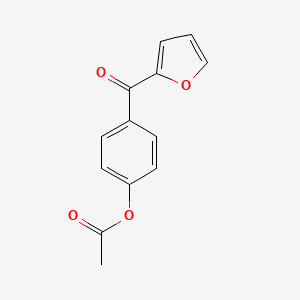

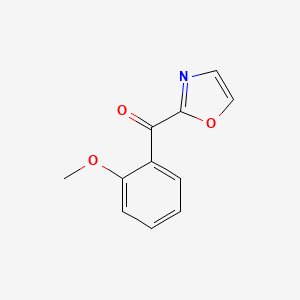

The compound 2-(2-Methoxybenzoyl)oxazole is a benzoxazole derivative, a class of heterocyclic aromatic organic compounds that contain a benzene ring fused to an oxazole ring. The methoxy group attached to the benzene ring indicates the presence of an ether functional group, which can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2-(2-Methoxybenzoyl)oxazole, they do provide insights into the synthesis of related benzoxazole and benzothiazole derivatives. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole involves a two-step procedure starting from 2-(pentafluorophenyl)benzazoles . Similarly, the synthesis of polyhydroxylated 2-phenylbenzothiazoles is achieved by demethylation of methoxylated precursors, with a key step being the Jacobson cyclization of methoxylated thiobenzanilides . These methods could potentially be adapted for the synthesis of 2-(2-Methoxybenzoyl)oxazole by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic oxazole ring. The electronic and steric influence of substituents like the methoxy group can significantly affect the molecular properties, as seen in the vibrational, electronic, and quantum chemical studies of 2-amino-4-methoxybenzothiazole . The molecular structure of 2-(2-Methoxybenzoyl)oxazole would similarly be influenced by its substituents, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions, often influenced by their substituents. For example, the presence of a methoxy group can affect the reactivity of the compound in nucleophilic substitution reactions or in the formation of coordination complexes with metals . The chemical reactivity of 2-(2-Methoxybenzoyl)oxazole would need to be studied in the context of its specific functional groups and electronic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are determined by their molecular structure and substituents. For instance, the presence of electron-donating or withdrawing groups can affect the acidity, basicity, solubility, and fluorescence properties of the compound . The specific properties of 2-(2-Methoxybenzoyl)oxazole would depend on the nature of the methoxy substituent and the overall electronic configuration of the molecule.

科学研究应用

新型化合物的合成:

- 2-(2-甲氧基苯甲酰基)恶唑已被用作各种新型化合物的原料或中间体。例如,尼古拉伊迪斯等人(1989 年)展示了其在稠合吡啶和恶唑-多环体系合成中的用途,这对于开发新的化学实体非常重要 (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989)。

癌症研究和抗增殖剂:

- 何等人(2020 年)的研究探索了包括 2-(2-甲氧基苯甲酰基)恶唑衍生物在内的化合物在针对癌细胞的抗增殖剂开发中的用途。此类研究对于发现新的癌症疗法至关重要 (He et al., 2020)。

显像剂的开发:

- 伊藤等人(1993 年)研究了类似于 2-(2-甲氧基苯甲酰基)恶唑的恶唑环在新型显像系统开发中的用途。这些系统可用于诊断性成像和材料科学 (Ito, Ikeda, & Ichimura, 1993)。

生物活性研究:

- 该化合物已参与研究以确定生物活性,例如对某些生物体的生长抑制特性。贝克和斯米斯曼(1961 年)研究了苯并恶唑的类似物(包括 6-甲氧基苯并恶唑啉酮)的生物活性 (Beck & Smissman, 1961)。

化学合成和表征:

- 库马尔等人(2020 年)对 2-取代的萘[1,2-d]恶唑衍生物进行了合成和表征,展示了恶唑化合物在合成化学中的多功能性 (Kumar, Imam, Singh, & Singh, 2020)。

安全和危害

Like other chemical compounds, 2-(2-Methoxybenzoyl)oxazole can pose certain safety hazards. It is considered hazardous by the 2012 OSHA Hazard Communication Standard, with potential risks including flammability, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

未来方向

Given the wide range of biological activities associated with oxazoles, there is significant interest in synthesizing diverse oxazole derivatives, including 2-(2-Methoxybenzoyl)oxazole, for potential use in medicinal compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

作用机制

Target of Action

2-(2-Methoxybenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been reported to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

The mode of action of oxazole derivatives is generally attributed to their ability to form non-covalent interactions with various biological targets . These interactions can lead to changes in the function of the target, potentially resulting in therapeutic effects.

Biochemical Pathways

Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities suggest that oxazole derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 20319 suggests that it may have suitable properties for oral bioavailability.

Result of Action

Oxazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

属性

IUPAC Name |

(2-methoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-5-3-2-4-8(9)10(13)11-12-6-7-15-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKHOJDZEPDTNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642065 |

Source

|

| Record name | (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898759-44-9 |

Source

|

| Record name | (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。